N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
The synthesis and structural characterization of benzothiazole derivatives are fundamental in organic chemistry, serving as a precursor for further chemical modifications and applications. For instance, novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized, showcasing cytotoxic effects against breast cancer cell lines, which implies potential applications in drug development and cancer research (Kelly et al., 2007).
Antimicrobial Activity
Compounds featuring benzothiazole moieties have been explored for their antimicrobial properties. A study demonstrated the synthesis of fluorobenzamides containing thiazole and thiazolidine, which exhibited promising antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013). This suggests the potential of such compounds in developing new antimicrobial agents.
Fluorescent Sensors
Benzothiazole derivatives have been utilized as fluorescent sensors for metal ions. For example, benzimidazole and benzothiazole conjugated Schiff base compounds were synthesized and found to be effective fluorescent sensors for Al3+ and Zn2+ ions (Suman et al., 2019). Such sensors have applications in environmental monitoring and biochemical assays.
Corrosion Inhibition
Benzothiazole derivatives also play a role in materials science as corrosion inhibitors for metals. An investigation into benzothiazole-based corrosion inhibitors for carbon steel in acidic conditions highlighted their efficacy, underscoring their importance in protecting industrial equipment and infrastructure (Hu et al., 2016).
Chemosensors for Anions
Furthermore, coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, demonstrating the versatility of benzothiazole derivatives in chemical sensing technologies. These sensors can undergo a color change upon interaction with cyanide, enabling easy detection (Wang et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2O3S/c1-2-9-23-14-8-7-12(21)10-18(14)27-20(23)22-19(25)17-11-15(24)13-5-3-4-6-16(13)26-17/h1,3-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLIUXBZKVYJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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